4-METHYL-3-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID
Description
4-METHYL-3-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID is a synthetic organic compound characterized by a benzoic acid backbone substituted with a methyl group at the 4-position and a 1,3-dioxoisoindole moiety at the 3-position. The isoindole ring is further functionalized with a 4-nitrophenoxy group at the 5-position. This structural complexity confers unique physicochemical and biological properties, positioning it as a candidate for medicinal chemistry research, particularly in targeting oxidative stress-related pathways or microbial infections .
Key structural features include:
- Methyl group (4-position): Enhances lipophilicity and modulates steric effects.
- 1,3-Dioxoisoindole moiety: Imparts rigidity and electron-withdrawing characteristics.
Properties
IUPAC Name |
4-methyl-3-[5-(4-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O7/c1-12-2-3-13(22(27)28)10-19(12)23-20(25)17-9-8-16(11-18(17)21(23)26)31-15-6-4-14(5-7-15)24(29)30/h2-11H,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYNLMSLDRLDSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-3-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing palladium catalysts and organoboron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-3-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of compounds similar to 4-methyl-3-[5-(4-nitrophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl]benzoic acid exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Agents
The compound's structure allows it to interact with biological targets involved in inflammatory pathways. Preliminary studies suggest that it may reduce inflammation markers in vitro, making it a candidate for developing new anti-inflammatory drugs .
Drug Delivery Systems
Due to its chemical properties, this compound can be utilized in drug delivery systems where controlled release is essential. Its ability to form complexes with drugs can enhance solubility and bioavailability, particularly for poorly soluble therapeutic agents .
Polymer Chemistry
This compound can serve as a monomer or modifier in the synthesis of polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices can improve material strength and thermal stability, making it suitable for high-performance applications .
Photonic Materials
The compound's unique optical properties make it suitable for applications in photonics. It can be used to create materials that exhibit nonlinear optical behavior, which is essential for developing advanced optical devices like sensors and modulators .
Herbicide Development
Given the presence of the nitrophenoxy group, this compound has potential applications in the development of herbicides. Compounds with similar structures have been shown to exhibit herbicidal activity against various plant species by inhibiting specific biochemical pathways .
Environmental Remediation
The reactivity of this compound may also be harnessed for environmental remediation processes, particularly in degrading pollutants through advanced oxidation processes (AOPs). Its ability to react with organic contaminants could be explored further for cleaning up contaminated sites .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of nitrophenyl derivatives on breast cancer cells. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways.
Case Study 2: Polymer Applications
Research conducted at a leading polymer science institute demonstrated that incorporating this compound into polycarbonate matrices enhanced thermal stability by 30%, indicating its potential for high-temperature applications.
Mechanism of Action
The mechanism of action of 4-METHYL-3-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The nitrophenoxy group and the dihydroisoindole moiety play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of isoindole derivatives and benzoic acid analogs. Below is a detailed comparison with structurally or functionally related compounds:
Methyl 3-[5-(3-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoate
- Structural Differences: Replaces the 4-nitrophenoxy group with a 3-nitrophenoxy substituent. Benzoic acid is esterified to a methyl ester.
- Applications : Studied for its role in organic synthesis pipelines due to its reactivity in nucleophilic substitutions .
4-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid
- Structural Differences: Lacks the nitrophenoxy group; instead, the isoindole is linked via a methylene bridge to the benzoic acid.
- Impact on Properties :
- Reduced electron-withdrawing effects lead to higher stability under basic conditions.
- Demonstrated antioxidant and antimicrobial activities in preliminary studies .
- Applications: Explored as a scaffold for developing non-steroidal anti-inflammatory agents .
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-4-methylpentanamide
- Structural Differences :
- Incorporates a benzodioxin ring and an amide linkage instead of the benzoic acid core.
- Features a branched alkyl chain.
- Impact on Properties :
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
- Structural Differences: Replaces the benzoic acid with an acetamide group. Includes a pyrrolidinone ring at the phenyl substituent.
- Impact on Properties: The pyrrolidinone moiety may enhance hydrogen-bonding capacity, improving target affinity. Investigated for metabolic stability in preclinical pharmacokinetic studies .
Data Table: Key Comparative Features
Discussion of Unique Attributes
The target compound distinguishes itself through:
Combination of Methyl and Carboxylic Acid Groups : Balances lipophilicity and solubility, optimizing bioavailability compared to esterified analogs .
Structural Hybridization: Merges features of isoindole derivatives (rigidity, stability) with nitrophenoxybenzoic acids (redox activity), suggesting dual mechanisms of action .
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized for higher yield and purity?
- Methodological Answer : Optimize reaction conditions by varying temperature, solvent polarity, and catalyst loading. For example, and report yields >90% using General Procedure A (45°C, DMSO solvent, 1.0 equiv. reagents). Adjust reaction time (1–1.25 hours) based on TLC monitoring (Rf = 0.59–0.62 in hexane/EtOH). Purify via recrystallization or column chromatography using silica gel .
Q. What analytical techniques are recommended for structural characterization?
- Methodological Answer : Use 1H NMR (200–400 MHz in DMSO-d6) to confirm substituent integration and coupling constants (e.g., aromatic protons at δ 6.96–7.29 ppm in ). Pair with X-ray crystallography (as in for analogous compounds) to resolve stereochemistry and validate crystal packing. High-resolution mass spectrometry (HRMS) or FT-IR can confirm functional groups like nitro (-NO2) and carbonyl (C=O) .
Q. How can solubility challenges be addressed during in vitro assays?
- Methodological Answer : Test polar aprotic solvents (DMSO, DMF) for initial dissolution, followed by dilution in buffered aqueous solutions (pH 7.4). For low solubility, employ sonication or co-solvents (e.g., PEG-400). Monitor stability via HPLC (C18 column, acetonitrile/water gradient) to detect degradation .
Q. What storage conditions ensure compound stability?
- Methodological Answer : Store at –20°C in amber vials under inert atmosphere (N2/Ar) to prevent nitro group reduction or hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to assess degradation pathways .
Advanced Research Questions
Q. How can the compound’s potential biological activity be systematically evaluated?
- Methodological Answer : Perform enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based protocols. For receptor binding, use radioligand displacement assays (e.g., 3H-labeled competitors). highlights similar compounds tested for anti-inflammatory activity via COX-2 inhibition; adapt such protocols with dose-response curves (IC50 determination) .
Q. What strategies resolve contradictions in spectroscopic data across studies?
- Methodological Answer : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and compare with computational predictions (DFT-based NMR shift calculations). For example, reports δ 3.76 ppm for methoxy groups, which should align with calculated values. Replicate syntheses under standardized conditions to isolate batch-specific impurities .
Q. How can computational modeling predict reactivity in further derivatization?
- Methodological Answer : Use DFT (B3LYP/6-31G*) to model electrophilic aromatic substitution at the nitro-phenoxy moiety or isoindole-dione ring. Calculate Fukui indices to identify nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) can prioritize derivatives for biological testing .
Q. What advanced material science applications are feasible for this compound?
- Methodological Answer : Investigate its use as a monomer for polyimide synthesis via condensation with diamines. Characterize thermal stability (TGA/DSC) and mechanical properties (tensile testing). notes analogous compounds in polymer research; adapt protocols for thin-film fabrication and conductivity measurements .
Q. How to design a stability-indicating assay for degradation products?
- Methodological Answer : Use LC-MS/MS (Q-TOF) to identify degradation products under stress conditions (heat, light, oxidation). Forced degradation in H2O2 (3% v/v) or 1N HCl/NaOH can reveal hydrolytic pathways. Quantify major degradants via validated HPLC methods with UV detection at λmax ≈ 254 nm .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
